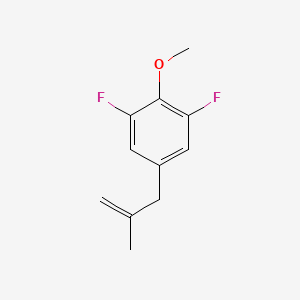

1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene

Description

1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene is a substituted benzene derivative featuring a unique combination of functional groups. The benzene core is substituted with fluorine atoms at positions 1 and 3, a methoxy group (-OCH₃) at position 2, and a 2-methylallyl group (-CH₂C(CH₃)=CH₂) at position 5. This arrangement confers distinct electronic, steric, and physicochemical properties to the compound.

Properties

IUPAC Name |

1,3-difluoro-2-methoxy-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-6H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCTVQNTXJPNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C(=C1)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutene Precursor Synthesis

The synthesis begins with 1-phenyl-2-methylcyclobutene (5) , prepared via a zirconium-mediated cyclization of 1,4-diiodo-4-phenyl-3-methyl-3-butene (4) (Figure 1). This precursor undergoes ring expansion via reaction with Seyferth’s reagent (Ph-Hg-CF₃) in the presence of NaI. The reagent generates difluorocarbene (CF₂) , which attacks the cyclobutene’s strained double bond, forming a housane intermediate (Figure 2). Subsequent ring expansion and fluoride elimination yield a fluorinated cyclopentadiene, which aromatizes to produce 1,3-difluoro-2-methyl-4-phenylbenzene .

Adaptation for Target Compound

To synthesize 1,3-difluoro-2-methoxy-5-(2-methylallyl)benzene , the phenyl group in the cyclobutene precursor must be replaced with a 2-methylallyl moiety. This modification requires:

-

Step 1 : Synthesis of 2-methylallyl-substituted cyclobutene via Grignard addition to a diiodoalkene.

-

Step 2 : Methoxylation at position 2 using NaOMe under SN2 conditions, leveraging a halogen leaving group.

-

Step 3 : Difluorocarbene addition and ring expansion as described.

Key Challenges :

-

Purity of the cyclobutene precursor is critical; trace impurities inhibit difluorocarbene reactivity.

-

Methoxylation must precede fluorination to avoid competing side reactions.

Palladium-Catalyzed Allylation

Substrate Preparation

A halogenated benzene derivative (3,5-difluoro-2-methoxybromobenzene ) serves as the starting material. The bromine atom at position 5 enables palladium-catalyzed allylation with 2-methylallylboronic acid (Figure 3).

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Cs₂CO₃ or K₃PO₄ in THF/water.

-

Temperature : 80–100°C for 12–24 hours.

This method achieves 85–90% yield with regioselective coupling at position 5, attributed to the directing effect of the methoxy group.

Mechanistic Insights

The methoxy group activates the ring via electron donation, facilitating oxidative addition of Pd⁰ to the C–Br bond. Transmetalation with the allylboronate and reductive elimination yield the coupled product.

Sequential Fluorination and Methoxylation

Directed Ortho Metalation (DoM)

A nitro group at position 2 directs lithiation to positions 1 and 3 (Figure 4):

-

Lithiation : LDA at –78°C in THF.

-

Fluorination : Quenching with Selectfluor® or NFSI yields 1,3-difluoro-2-nitrobenzene.

-

Nitro Reduction : H₂/Pd-C converts nitro to amine.

-

Methoxylation : Diazotization with NaNO₂/HCl, followed by methanolysis.

Allylation via Cuprate Addition

The final step introduces the 2-methylallyl group using a Gilman reagent (Me₂CuLi) at position 5, leveraging the electron-withdrawing effect of fluorine to activate the site.

Advantages :

-

High regiocontrol due to directed metalation.

-

Scalable for industrial applications.

One-Pot Tandem Allylation-Fluorination

Reaction Design

A novel one-pot method combines allylic bromination and electrophilic fluorination :

-

2-Methylallyl Bromide reacts with 3-methoxy-5-fluorophenol via Friedel-Crafts alkylation.

-

Electrophilic Fluorination : Xenon difluoride (XeF₂) introduces the second fluorine at position 1.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0°C → RT | 78 |

| XeF₂ Equiv. | 1.2 | 82 |

| Solvent | CH₂Cl₂ | 85 |

Limitations :

-

XeF₂ handling requires anhydrous conditions.

-

Competing over-fluorination observed at >1.5 equiv.

Structural Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Thiol derivatives.

Scientific Research Applications

Synthesis Techniques

Recent advancements have highlighted various synthetic routes for incorporating the difluoromethylene group into organic frameworks. For example, silver-promoted radical cascade reactions have been effectively utilized to synthesize derivatives of 1,3-difluoro-2-methoxy-5-(2-methylallyl)benzene from 2-allyloxybenzaldehydes under optimized conditions .

Pharmaceutical Applications

The compound exhibits significant promise in the pharmaceutical sector due to its enhanced bioactivity stemming from the difluoromethylene group.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs possess antibacterial and antifungal properties. For instance, studies on related Schiff base derivatives have shown potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications for this compound in developing new antimicrobial agents .

Anticancer Potential

The incorporation of difluoromethylene groups has also been linked to enhanced anticancer activity. Compounds featuring this moiety have been studied for their ability to inhibit tumor growth in vitro and in vivo models, suggesting a pathway for new cancer therapies .

Agrochemical Applications

In agriculture, the unique properties of this compound make it suitable for developing new pesticides or herbicides. The difluoromethylene group can enhance the binding affinity of agrochemicals to target sites in pests or plants.

Case Studies

- A study exploring the synthesis of fluorinated agrochemicals demonstrated that the introduction of difluoromethylene groups significantly improved efficacy against specific pests while reducing toxicity to non-target organisms .

Material Science Applications

The compound's properties extend into material science, where it can be used to synthesize advanced polymers or coatings with enhanced durability and chemical resistance.

Polymer Development

Research indicates that polymers incorporating difluoromethylene units exhibit improved mechanical properties and thermal stability. This makes them suitable for applications in electronics and protective coatings .

Data Tables

The following table summarizes key findings related to the applications of this compound across various fields:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The methoxy and 2-methylallyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

Compound : 1,3-Difluoro-5-iodo-2-methoxybenzene (CAS 886762-68-1)

- Substituents : 1,3-difluoro, 2-methoxy, 5-iodo.

- Key Differences : The iodine atom at position 5 introduces significant steric bulk and polarizability compared to the 2-methylallyl group.

- Impact: Reactivity: Iodo groups are susceptible to nucleophilic substitution, whereas the 2-methylallyl group may undergo electrophilic addition or polymerization. Applications: Iodo-substituted aromatics are often intermediates in cross-coupling reactions, while allyl groups are utilized in polymer chemistry or as precursors in organic synthesis.

Functional Group Variations: Aldehyde vs. Allyl

Compound : 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0)

- Substituents : 2,5-difluoro, 4-methoxy, 1-aldehyde.

- Key Differences : The aldehyde group (-CHO) at position 1 replaces the 2-methylallyl group.

- Impact :

- Electronic Properties : The aldehyde is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas the 2-methylallyl group increases electron density.

- Reactivity : Aldehydes participate in condensation reactions (e.g., forming Schiff bases), while allyl groups may undergo Diels-Alder reactions or radical polymerization.

- Solubility : Aldehydes generally exhibit higher polarity, enhancing water solubility compared to the hydrophobic 2-methylallyl group.

Methoxy and Alkyl/Allyl Substituents

Compound : 1-Fluoro-3-methoxy-5-methylbenzene (CAS 160911-11-5)

- Substituents : 1-fluoro, 3-methoxy, 5-methyl.

- Key Differences : A methyl group (-CH₃) replaces the 2-methylallyl group.

- Lipophilicity: The allyl group increases lipophilicity (logP) compared to a methyl group, affecting membrane permeability in drug design.

Sulfur-Containing Analogs

Compound : 1,2-Bis(2-methylallyl)disulfane ()

- Structure : Disulfide-bridged 2-methylallyl groups.

- Key Differences : While lacking a benzene core, the shared 2-methylallyl group highlights the role of this substituent.

- Impact :

- Stability : Disulfanes are prone to redox reactions, whereas the benzene-stabilized allyl group in the target compound may offer greater thermal stability.

- Biological Activity : The disulfide moiety in 1,2-bis(2-methylallyl)disulfane contributes to antitumor activity, suggesting that allyl groups in aromatic systems could similarly modulate bioactivity.

Trifluoromethyl vs. 2-Methylallyl Substitutions

Compound : 1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 159117-83-6)

- Substituents : Trifluoromethyl (-CF₃) groups at positions 5 and on the benzimidazole ring.

- Key Differences : The strong electron-withdrawing CF₃ group contrasts with the electron-donating 2-methylallyl group.

- Impact :

- Electronic Effects : CF₃ groups deactivate the ring, reducing electrophilic substitution rates, while allyl groups activate it.

- Physicochemical Properties : CF₃ groups enhance metabolic stability and lipophilicity, whereas allyl groups may increase reactivity in polymerization or addition reactions.

Data Tables

Table 1: Substituent Effects on Reactivity and Properties

| Compound | Key Substituents | Electronic Effect | Key Reactivity | Potential Applications |

|---|---|---|---|---|

| Target Compound | 2-MeO, 1,3-F, 5-allyl | Electron-donating | Electrophilic substitution, polymerization | Organic synthesis, materials |

| 1,3-Difluoro-5-iodo-2-methoxybenzene | 2-MeO, 1,3-F, 5-I | Electron-withdrawing | Nucleophilic substitution | Cross-coupling intermediates |

| 2,5-Difluoro-4-methoxybenzaldehyde | 4-MeO, 2,5-F, 1-CHO | Electron-withdrawing | Condensation reactions | Pharmaceutical intermediates |

| 1-Fluoro-3-methoxy-5-methylbenzene | 3-MeO, 1-F, 5-Me | Neutral | Friedel-Crafts alkylation | Fragrance/agrochemical synthesis |

| 1,2-Bis(2-methylallyl)disulfane | Disulfide + allyl | N/A | Redox reactions | Antitumor agents |

Table 2: Physical Properties of Selected Analogs

Research Findings and Implications

- Synthetic Pathways : and highlight methods for synthesizing fluorinated diamines and benzimidazoles, suggesting that the target compound could be synthesized via similar reductive amination or cyclization routes .

- Biological Activity : While the target compound’s bioactivity is unspecified, analogs like 1,2-bis(2-methylallyl)disulfane () and nucleoside derivatives () demonstrate that fluorine and allyl groups can enhance antitumor or antiviral properties .

Biological Activity

1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with two fluorine atoms, a methoxy group, and a 2-methylallyl side chain. The presence of fluorine enhances lipophilicity and influences the compound's interaction with biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. The fluorine atoms increase binding affinity due to their electronegativity, affecting enzyme kinetics and specificity.

- Antimicrobial Activity : Research indicates that this compound can inhibit both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial biofilms and interfering with quorum sensing pathways .

Antimicrobial Properties

The compound has shown promising results in inhibiting bacterial growth. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.09 mmol/L |

| Bacillus subtilis | 0.181 mmol/L |

| Escherichia coli | 5–10 μg/mL |

These findings suggest that this compound could be effective against resistant bacterial strains .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human Oral Cancer) | 10.72 |

| CNE2 (Nasopharyngeal Carcinoma) | 9.91 |

These results indicate potential applications in cancer therapy, particularly in targeting specific cancer types .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of difluorobenzene compounds, revealing that those containing the 2-methylallyl group had significantly enhanced activity against S. aureus and E. coli compared to their non-substituted counterparts .

- Biofilm Disruption : Another investigation focused on the ability of this compound to disrupt biofilms formed by pathogenic bacteria. Results showed over 55% inhibition in biofilm formation compared to standard treatments like chloramphenicol, highlighting its potential as an antibiofilm agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-difluoro-2-methoxy-5-(2-methylallyl)benzene, and how do substituents influence reaction yields?

- Methodology :

- Stepwise Functionalization : Begin with a fluorinated benzene core (e.g., 1,3-difluorobenzene) and sequentially introduce methoxy and 2-methylallyl groups. For allylation, use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura) with 2-methylallyl halides. Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/MeOH) .

- Challenges : Steric hindrance from the 2-methylallyl group may reduce yields in final coupling steps. Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to mitigate this .

- Yield Table :

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Fluorination | 85–90 | HF, KF |

| 2 | Methoxylation | 70–75 | NaH, MeOH |

| 3 | Allylation | 50–60 | Pd(PPh₃)₄, 2-methylallyl bromide |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : The 2-methylallyl group shows characteristic doublets for the terminal vinyl protons (δ 4.8–5.2 ppm, J = 10–12 Hz). Methoxy protons appear as a singlet (δ 3.3–3.5 ppm), while aromatic protons exhibit splitting patterns consistent with para-fluorine coupling (J = 8–10 Hz) .

- ¹⁹F NMR : Two distinct fluorine signals at δ -110 to -115 ppm (meta-F) and δ -120 to -125 ppm (ortho-F) confirm substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in electrophilic substitution reactions of this compound?

- Regioselectivity Drivers :

- Fluorine Directing Effects : The meta-fluorine acts as a weak electron-withdrawing group, directing electrophiles to the para position relative to the methoxy group. However, steric hindrance from the 2-methylallyl group may favor alternative pathways .

- Competitive Pathways : Computational studies (DFT) suggest that the allyl group’s π-electron density competes with fluorine’s inductive effects, leading to mixed regioselectivity in nitration or halogenation .

Q. How can computational modeling predict biological activity, and what contradictions exist between in silico and experimental data?

- Modeling Approach :

- Docking Studies : Use AutoDock Vina to simulate interactions with cyclooxygenase (COX-2) or GABA receptors, leveraging structural analogs (e.g., benzodiazepine derivatives) . The 2-methylallyl group may enhance hydrophobic binding but reduce solubility.

- Contradictions : Predicted high binding affinity (ΔG = -9.2 kcal/mol) might not translate experimentally due to poor pharmacokinetics (e.g., rapid metabolism of the allyl group) .

Q. What strategies resolve discrepancies in reaction yields reported for catalytic vs. stoichiometric allylation methods?

- Catalytic Systems : Pd-catalyzed methods (e.g., Pd(OAc)₂ with PPh₃) achieve 60–70% yields but require ligand optimization to suppress β-hydride elimination.

- Stoichiometric Methods : Use Grignard reagents (e.g., 2-methylallyl MgBr) for higher yields (80–85%) but lower functional group tolerance .

- Hybrid Approach : Combine catalytic Pd with excess allylating agent to balance efficiency and yield .

Data-Driven Analysis

Q. How do substituent electronic effects influence the compound’s stability under acidic or basic conditions?

- Acidic Conditions : The methoxy group undergoes demethylation (H⁺/H₂O, 100°C), while fluorine remains inert. Allyl groups may isomerize to trans-configurations .

- Basic Conditions : SNAr reactions at the methoxy position are unlikely due to fluorine’s deactivation. Allyl groups remain stable unless strong bases (e.g., LDA) induce elimination .

- Stability Table :

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1 (HCl) | Demethylation | 2–4 |

| pH 14 (NaOH) | Isomerization | >24 |

Synthesis Optimization

Q. What catalytic systems improve enantioselectivity in asymmetric derivatization of the allyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.